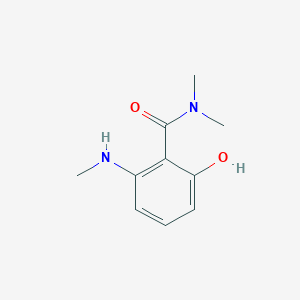
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, dimethyl, and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Hydroxylation: Introduction of the hydroxy group at the appropriate position on the benzamide ring.
Dimethylation: The N,N-dimethylation of the amine group is achieved using dimethyl sulfate or a similar methylating agent.
Methylamino Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the methylamino group, resulting in different chemical properties.
N,N-Dimethyl-6-(methylamino)benzamide: Lacks the hydroxy group, affecting its reactivity and applications.
2-Hydroxy-6-(methylamino)benzamide: Lacks the N,N-dimethylation, altering its biological activity.
Uniqueness
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide is unique due to the presence of all three functional groups (hydroxy, dimethyl, and methylamino) on the benzamide core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-hydroxy-N,N-dimethyl-6-(methylamino)benzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-7-5-4-6-8(13)9(7)10(14)12(2)3/h4-6,11,13H,1-3H3 |
InChI-Schlüssel |
FJOUWHQHWXJQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)O)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















